molecular formula C13H14N2O B2937469 N-cyclopropyl-1-methyl-1H-indole-3-carboxamide CAS No. 923111-57-3

N-cyclopropyl-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2937469
CAS No.: 923111-57-3
M. Wt: 214.268
InChI Key: OFDLUBHPGBSADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

The synthesis of N-cyclopropyl-1-methyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .

Scientific Research Applications

N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

N-cyclopropyl-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

This compound stands out due to its unique cyclopropyl group, which may enhance its biological activity and specificity in various applications.

Properties

IUPAC Name

N-cyclopropyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-8-11(13(16)14-9-6-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDLUBHPGBSADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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